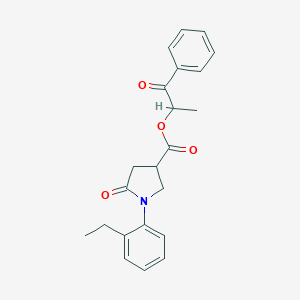
1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MEPHEDRONE, is a synthetic stimulant drug that belongs to the cathinone family. It is a psychoactive drug that has been used for recreational purposes. However, it has also been studied for its potential therapeutic applications.
Scientific Research Applications
1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential therapeutic applications in the treatment of various medical conditions such as depression, anxiety, and Parkinson's disease. It has also been studied for its potential use as a treatment for drug addiction.
Mechanism of Action
1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in an increase in the activity of the central nervous system, leading to the stimulant effects of the drug.
Biochemical and Physiological Effects:
The use of 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been associated with various biochemical and physiological effects such as increased heart rate, blood pressure, body temperature, and pupil dilation. It can also cause euphoria, increased energy, and heightened sensory perception.
Advantages and Limitations for Lab Experiments
1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been used in various lab experiments to study its effects on the brain and behavior. One advantage of using 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its ability to produce consistent and predictable effects. However, one limitation is the potential for abuse and addiction, which can affect the validity of the results.
Future Directions
There are several future directions for research on 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of research is the development of new therapeutic applications for the drug. Another area of research is the study of the long-term effects of 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate use on the brain and behavior. Additionally, more research is needed to understand the potential risks and benefits of using 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate as a treatment for drug addiction.
In conclusion, 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a synthetic stimulant drug that has been studied for its potential therapeutic applications. It acts as a dopamine and serotonin reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. While there are advantages to using 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments, there are also potential limitations due to its potential for abuse and addiction. Further research is needed to fully understand the potential risks and benefits of 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate use.
Synthesis Methods
1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is synthesized by the reaction of 4-methylpropiophenone with a mixture of methanol and hydrochloric acid, followed by reaction with 4-methylphenyl magnesium bromide. The resulting product is then reacted with ethylphenyl ketone and pyrrolidine-2-carboxylic acid to form 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate.
properties
Product Name |
1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-3-16-9-7-8-12-19(16)23-14-18(13-20(23)24)22(26)27-15(2)21(25)17-10-5-4-6-11-17/h4-12,15,18H,3,13-14H2,1-2H3 |
InChI Key |
XXKVOTHYIHDWLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)









![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)


